molecular formula C18H25N5O B2481928 3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320420-25-3

3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2481928
CAS No.: 2320420-25-3
M. Wt: 327.432
InChI Key: NQOJOQXZYPMBNT-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidinyl-pyrimidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the methoxy group: This can be done through nucleophilic substitution reactions, where a methoxy group is introduced using methanol or other methoxy-containing reagents.

    Coupling with the piperidinyl-pyrimidinyl moiety: This step may involve the use of coupling agents such as EDCI or DCC to form the desired linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyridazine rings.

Scientific Research Applications

3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B.

    tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.

Uniqueness

3-Tert-butyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a pyridazine ring with a piperidinyl-pyrimidinyl moiety sets it apart from other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

3-tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-18(2,3)15-5-6-16(22-21-15)24-13-14-7-11-23(12-8-14)17-19-9-4-10-20-17/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJOQXZYPMBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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